molecular formula C17H19NO2 B4664887 4-butyl-N-(2-hydroxyphenyl)benzamide

4-butyl-N-(2-hydroxyphenyl)benzamide

Cat. No. B4664887
M. Wt: 269.34 g/mol
InChI Key: IKXKVFLYQGESHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N-(2-hydroxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as BHPB and has a molecular formula of C18H21NO2. This compound has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-butyl-N-(2-hydroxyphenyl)benzamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been found to modulate the activity of various enzymes that are involved in oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-butyl-N-(2-hydroxyphenyl)benzamide has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. It has also been found to protect against neuronal damage and improve cognitive function. In addition, it has been found to inhibit cancer cell growth and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-butyl-N-(2-hydroxyphenyl)benzamide in lab experiments is its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-butyl-N-(2-hydroxyphenyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 4-butyl-N-(2-hydroxyphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action is not fully understood, but it is thought to modulate various signaling pathways in the body. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Scientific Research Applications

4-butyl-N-(2-hydroxyphenyl)benzamide has been studied for its potential therapeutic applications. It has been found to have antioxidant and anti-inflammatory properties. It has also been studied for its potential neuroprotective effects. In addition, it has been found to have anticancer properties.

properties

IUPAC Name

4-butyl-N-(2-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-3-6-13-9-11-14(12-10-13)17(20)18-15-7-4-5-8-16(15)19/h4-5,7-12,19H,2-3,6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXKVFLYQGESHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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